molecular formula C10H21NO B13617734 1-(1-ethoxycyclohexyl)-N-methylmethanamine

1-(1-ethoxycyclohexyl)-N-methylmethanamine

Cat. No.: B13617734
M. Wt: 171.28 g/mol
InChI Key: QDDZDMGCLYOHPC-UHFFFAOYSA-N
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Description

1-(1-Ethoxycyclohexyl)-N-methylmethanamine is an organic compound that belongs to the class of cycloalkylamines It is characterized by the presence of an ethoxy group attached to a cyclohexyl ring, which is further connected to a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethoxycyclohexyl)-N-methylmethanamine typically involves the reaction of cyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycyclohexanol. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to achieve high efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethoxycyclohexyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

1-(1-Ethoxycyclohexyl)-N-methylmethanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-ethoxycyclohexyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with a cyclohexyl ring and an amine group.

    1-Ethoxycyclohexanol: An intermediate in the synthesis of 1-(1-ethoxycyclohexyl)-N-methylmethanamine.

    N-Methylcyclohexylamine: A related compound with a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both an ethoxy group and a methylmethanamine moiety, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications and research areas where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-ethoxycyclohexyl)-N-methylmethanamine

InChI

InChI=1S/C10H21NO/c1-3-12-10(9-11-2)7-5-4-6-8-10/h11H,3-9H2,1-2H3

InChI Key

QDDZDMGCLYOHPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCC1)CNC

Origin of Product

United States

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